1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone

Description

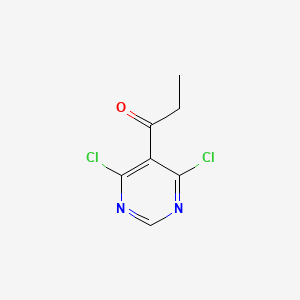

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,6-dichloropyrimidin-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-2-4(12)5-6(8)10-3-11-7(5)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVRFQPDAORILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N=CN=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 1 4,6 Dichloro 5 Pyrimidinyl 1 Propanone

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core of 1-(4,6-dichloro-5-pyrimidinyl)-1-propanone. pressbooks.pubnih.gov The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, which significantly activates the chlorine-bearing carbons (C4 and C6) toward nucleophilic attack. pressbooks.pub This activation facilitates the displacement of the chloride ions by a wide range of nucleophiles through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are chemically equivalent due to the molecule's symmetry. Consequently, the initial nucleophilic attack does not exhibit regioselectivity between these two positions. However, the introduction of the first nucleophile breaks this symmetry, influencing the reactivity of the remaining chlorine atom.

Controlled reaction conditions, such as using a stoichiometric amount of the nucleophile and maintaining moderate temperatures, typically favor monosubstitution. mdpi.com Once one chlorine is replaced, the electron-donating or -withdrawing nature of the new substituent can either deactivate or further activate the ring towards a second substitution. For instance, the introduction of an electron-donating amino group can decrease the electrophilicity of the ring, making the second substitution require more forcing conditions. Conversely, employing an excess of the nucleophile and/or higher reaction temperatures can drive the reaction to completion, resulting in disubstitution. sciforum.net This stepwise approach allows for the synthesis of both symmetrical and unsymmetrical 4,6-disubstituted pyrimidines by using different nucleophiles in sequential reactions.

The activated chlorine centers of this compound react readily with a variety of nucleophiles. The choice of nucleophile, solvent, and base can influence the reaction's outcome and selectivity. researchgate.net

Amine Derivatives: Both aliphatic and aromatic amines are effective nucleophiles for displacing the chlorine atoms. researchgate.net Reactions with primary and secondary amines, such as anilines or morpholine, proceed efficiently, often under mild conditions in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated. mdpi.commdpi.com The use of amines as nucleophiles is a common strategy for building libraries of substituted pyrimidines for various applications. chemrxiv.org

Alkoxides: Alkoxide ions, generated from alcohols using a strong base like sodium hydroxide (B78521) or sodium metal, are potent nucleophiles that can displace the pyrimidine chlorides to form ethers. mdpi.com The reaction is often carried out in the corresponding alcohol as the solvent. Competition between the amine (a soft nucleophile) and an alkoxide (a hard nucleophile) can occur if both are present, leading to a mixture of products depending on the reaction conditions. mdpi.com

Sulfamides: While less common, other sulfur- and nitrogen-based nucleophiles can also be employed. For example, deprotonated sulfamides or related sulfonamide derivatives can participate in SNAr reactions to furnish sulfonyl-substituted pyrimidines, further expanding the molecular diversity achievable from this scaffold.

| Nucleophile | Product Type | Typical Conditions | Substitution Pattern |

|---|---|---|---|

| Aniline | Amino-pyrimidine | DIPEA, Dioxane, 80°C | Mono- or Disubstitution |

| Morpholine | Amino-pyrimidine | TEA, EtOH, Reflux | Mono- or Disubstitution |

| Sodium Methoxide | Alkoxy-pyrimidine | Methanol, Room Temp | Mono- or Disubstitution |

| Benzylamine | Amino-pyrimidine | Excess amine, Heat | Disubstitution |

Transformations Involving the 1-Propanone Carbonyl Group

The ketone functionality in the 1-propanone side chain provides a second reactive center, orthogonal to the pyrimidine ring, for chemical modification.

The carbonyl group readily undergoes condensation reactions with primary amine derivatives to form carbon-nitrogen double bonds. A notable example is the reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives. This reaction typically proceeds under mildly acidic conditions to form a hydrazone. libretexts.org The formation of the hydrazone can be a precursor step for further transformations, such as cyclization reactions where the newly introduced nitrogen nucleophile attacks the pyrimidine ring, leading to fused heterocyclic systems like pyrazolopyrimidines. researchgate.netresearchgate.net Similarly, condensation with other amines can yield imines (Schiff bases), which can be stable products or intermediates for subsequent reduction to secondary amines.

| Reagent | Intermediate/Product | Potential Subsequent Reaction |

|---|---|---|

| Hydrazine (H₂NNH₂) | Hydrazone | Intramolecular cyclization (Pyrazolopyrimidine formation) |

| Phenylhydrazine | Phenylhydrazone | Fischer indole (B1671886) synthesis (if applicable) |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Reduction to secondary amine |

| Hydroxylamine (NH₂OH) | Oxime | Beckmann rearrangement |

The ketone functionality can be selectively modified through reduction or oxidation, provided that chemoselective reagents are used to avoid altering the dichloropyrimidine ring.

Reduction: The carbonyl group can be reduced to a secondary alcohol using mild hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄). This reagent is generally chemoselective for aldehydes and ketones and will not reduce the aromatic pyrimidine ring or displace the chlorine atoms under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially react with the chlorine substituents and are therefore less suitable for selective ketone reduction in this substrate. Catalytic transfer hydrogenation is another effective method for the chemoselective reduction of carbonyl compounds. researchgate.net

Oxidation: While the ketone itself is at a relatively high oxidation state, reactions targeting the adjacent methylene (B1212753) group (α-position) are possible. For example, oxidation with selenium dioxide (SeO₂) could potentially introduce a second carbonyl group to form a 1,2-dicarbonyl compound. However, such reactions must be carefully controlled to prevent side reactions with the electron-rich pyrimidine ring system. The complete oxidation and cleavage of the propanone side chain would require harsh conditions that would likely destroy the core heterocyclic structure.

Carbon-Carbon Bond-Forming Cross-Coupling Reactions

The chlorine atoms on the pyrimidine ring are suitable leaving groups for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. nih.govrsc.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. researchgate.netresearchgate.net

Palladium- or nickel-catalyzed reactions such as Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Sonogashira coupling (with terminal alkynes) can be employed to replace one or both chlorine atoms with various alkyl, aryl, or alkynyl groups. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Similar to SNAr reactions, sequential cross-coupling can be performed under controlled conditions to introduce two different carbon-based substituents at the C4 and C6 positions. These transformations significantly increase the structural complexity and offer pathways to a vast array of novel pyrimidine derivatives.

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the derivatization of halogenated heterocycles like this compound.

The reactivity of the two chlorine atoms at the C4 and C6 positions of the pyrimidine ring is a key aspect of its chemistry. Generally, in dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to nucleophilic substitution and palladium-catalyzed coupling reactions than the chlorine at the C2 position. In the case of 4,6-dichloropyrimidines, the two chlorine atoms are electronically and sterically similar, which can lead to challenges in achieving regioselective monosubstitution.

However, studies on related 2,4-dichloropyrimidines have shown that regioselective Suzuki-Miyaura coupling can be achieved, with the C4 position being preferentially functionalized. This selectivity is often influenced by the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent. For instance, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine (B19661) with aryl and heteroaryl boronic acids has demonstrated a high preference for substitution at the C4 position. It is reasonable to extrapolate that similar regioselectivity could be achieved for this compound, allowing for the sequential introduction of different substituents.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the dichloropyrimidine to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Introduction of Aryl, Alkyl, and Heteroaryl Substituents

The Suzuki-Miyaura coupling provides a direct and versatile method for introducing a wide array of aryl, alkyl, and heteroaryl groups onto the pyrimidine core of this compound.

Aryl Substituents: The coupling of this compound with various arylboronic acids can lead to the synthesis of a diverse library of 4-aryl-6-chloro-5-pyrimidinyl and 4,6-diaryl-5-pyrimidinyl propanones. Research on the Suzuki-Miyaura reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has shown that a range of aryl and heteroaryl boronic acids can be successfully coupled to the dichloropyrimidine ring. Good yields were obtained using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-dioxane. It was noted that electron-rich boronic acids tended to give better yields.

A hypothetical reaction scheme for the mono-arylation of this compound is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Arylboronic Acids This data is illustrative and based on reactions with analogous compounds.

| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-(4-Chloro-6-phenyl-5-pyrimidinyl)-1-propanone |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-(4-Chloro-6-(4-methoxyphenyl)-5-pyrimidinyl)-1-propanone |

| 3-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 1-(4-Chloro-6-(3-tolyl)-5-pyrimidinyl)-1-propanone |

Alkyl Substituents: The introduction of alkyl groups via Suzuki-Miyaura coupling can be more challenging due to the potential for β-hydride elimination from the alkyl-palladium intermediate. However, the use of bulky and electron-rich phosphine (B1218219) ligands can mitigate this side reaction. Studies on the exhaustive Suzuki-Miyaura reactions of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters have demonstrated the feasibility of such transformations. These reactions often employ specialized ligands and conditions to achieve high yields.

Heteroaryl Substituents: The scope of the Suzuki-Miyaura reaction extends to the use of heteroarylboronic acids, enabling the synthesis of pyrimidine derivatives bearing a wide range of heterocyclic moieties. The coupling of 2,4-dichloropyrimidine with furan- and thiopheneboronic acids has been reported, showcasing the compatibility of this reaction with various heteroaromatic systems. The reaction conditions, particularly the choice of catalyst and base, are crucial for achieving good yields and preventing catalyst poisoning, which can be a concern with sulfur-containing heterocycles.

Table 2: Potential Heteroaryl Substituents for this compound via Suzuki-Miyaura Coupling This data is illustrative and based on reactions with analogous compounds.

| Heteroarylboronic Acid | Catalyst System | Expected Product |

|---|---|---|

| 2-Furylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1-(4-Chloro-6-(2-furyl)-5-pyrimidinyl)-1-propanone |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 1-(4-Chloro-6-(3-thienyl)-5-pyrimidinyl)-1-propanone |

| 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1-(4-Chloro-6-(3-pyridyl)-5-pyrimidinyl)-1-propanone |

Spectroscopic and Crystallographic Characterization of 1 4,6 Dichloro 5 Pyrimidinyl 1 Propanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Data not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Data not available.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Data not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Data not available.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Data not available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula, thereby confirming the identity of a synthesized compound.

For 1-(4,6-dichloro-5-pyrimidinyl)-1-propanone, with a molecular formula of C₇H₆Cl₂N₂O, the exact mass of the neutral molecule can be calculated. In HRMS analysis, the compound is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The instrument then measures the m/z of this ion, and this experimental value is compared to the theoretically calculated mass. The small difference between these values provides strong evidence for the compound's structure and composition. While specific experimental HRMS data for the title compound is not provided in the search results, a theoretical data table illustrates the expected values.

| Ion Species | Calculated m/z | Molecular Formula |

|---|---|---|

| [M+H]⁺ | 219.98844 | C₇H₇Cl₂N₂O⁺ |

| [M+Na]⁺ | 241.97038 | C₇H₆Cl₂N₂NaO⁺ |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

The first step in SC-XRD analysis is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental to solving the crystal structure. Studies on derivatives such as 4,6-dichloro-5-methylpyrimidine (B15144) and 4,6-dichloro-5-methoxypyrimidine (B156074) reveal their crystallographic parameters. nih.govnih.govresearchgate.net

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 4,6-dichloro-5-methylpyrimidine | C₅H₄Cl₂N₂ | Monoclinic | P2₁/c | nih.gov |

| 4,6-dichloro-5-methoxypyrimidine | C₅H₄Cl₂N₂O | Orthorhombic | Pna2₁ | nih.govresearchgate.net |

Once the crystal structure is solved, a detailed analysis of its geometric parameters can be performed. This includes the precise measurement of bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the angle between two planes defined by four atoms). nih.gov

In dichloropyrimidine derivatives, the pyrimidine (B1678525) ring is typically planar or nearly planar. For instance, the molecule of 4,6-dichloro-5-methylpyrimidine is essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms of just 0.009 Å. nih.gov Similarly, the pyrimidine ring in 4,6-dichloro-5-methoxypyrimidine is also nearly planar, with an r.m.s. deviation of 0.013 Å. nih.govresearchgate.net The planarity of the ring is a key structural feature, and any significant deviation, often described by torsional or dihedral angles within the ring, would be noteworthy. The bond lengths and angles are generally within the expected ranges for similar aromatic heterocyclic systems.

The tables below present selected geometric parameters for 4,6-dichloro-5-methoxypyrimidine, which serve as a model for the core structure of this compound. researchgate.net

| Bond | Length (Å) |

|---|---|

| Cl1—C1 | 1.7262 (16) |

| Cl2—C3 | 1.7210 (19) |

| N1—C1 | 1.323 (2) |

| N2—C2 | 1.334 (2) |

| C1—C4 | 1.397 (3) |

| C3—C4 | 1.401 (3) |

| Angle | Value (°) |

|---|---|

| N1—C1—C4 | 123.08 (16) |

| N1—C1—Cl1 | 116.89 (12) |

| C4—C1—Cl1 | 120.03 (13) |

| C1—N1—C2 | 115.82 (15) |

| N1—C2—N2 | 127.34 (17) |

| C3—N2—C2 | 115.35 (15) |

Computational and Theoretical Investigations of 1 4,6 Dichloro 5 Pyrimidinyl 1 Propanone

Intermolecular Interactions and Crystal Packing Analysis

Further research in the field of computational chemistry would be required to generate the specific data needed to populate these sections.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. For 1-(4,6-Dichloro-5-pyrimidinyl)-1-propanone, this analysis maps the electron distribution in the molecule's vicinity, with different colors indicating the nature and strength of intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots illustrate the distribution of various types of intermolecular contacts, allowing for a detailed understanding of the crystal packing. The primary interactions observed for this compound are detailed in the table below.

| Interaction Type | Contribution (%) |

| H···H | 47.0% |

| Cl···H | 19.5% |

| C···H | 12.1% |

| F···H | 10.7% |

| O···H | 8.1% |

Identification and Characterization of Hydrogen Bonding and Weak Interactions in the Solid State

The solid-state structure of this compound is stabilized by a network of hydrogen bonds and other weak intermolecular interactions. The hydroxyl group, when present in related structures, is often involved in forming polymeric chains through O—H···O hydrogen bonds nih.gov.

In the crystal packing of similar compounds, various weak interactions play a crucial role. These can include C-H···Cl and N-H···Cl hydrogen bonds, which help to stabilize the crystal lattice nih.gov. The analysis of intermolecular interaction energies allows for a deeper understanding of the forces between molecular pairs within the crystal.

Simulated Spectroscopic Data and Comparative Analysis with Experimental Results

Computational methods, such as Density Functional Theory (DFT), are employed to simulate the spectroscopic properties of this compound. These simulations provide theoretical FT-IR, Raman, and NMR spectra, which can be compared with experimental data to validate the optimized molecular geometry and understand the vibrational modes and chemical shifts nih.govresearchgate.net.

The comparison between theoretical and experimental data is essential for confirming the structural assignments. For instance, the calculated vibrational frequencies are often scaled to account for systematic errors in the computational methods, leading to a better agreement with experimental spectra. Similarly, theoretical NMR chemical shifts are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental values to aid in the assignment of signals in the ¹H and ¹³C NMR spectra nih.govresearchgate.net. This comparative analysis provides a comprehensive understanding of the molecule's electronic structure and properties.

Role of 1 4,6 Dichloro 5 Pyrimidinyl 1 Propanone As a Versatile Synthetic Intermediate

A Gateway to Advanced Pyrimidine-Based Heterocycles

The inherent reactivity of the dichloropyrimidine core and the ketone functional group in 1-(4,6-dichloro-5-pyrimidinyl)-1-propanone makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution, while the ketone moiety provides a site for condensation and cyclization reactions.

Crafting Fused Heterocyclic Architectures: Pyrazolo[3,4-d]pyrimidines and Triazolo[4,3-a]pyrimidines

Similarly, the construction of the triazolo[4,3-a]pyrimidine ring system can be envisioned through the reaction of this compound with hydrazides. This transformation would likely proceed through a similar mechanism of condensation and intramolecular cyclization. The versatility of this approach allows for the introduction of a wide range of substituents on the resulting triazolo[4,3-a]pyrimidine core by varying the starting hydrazide.

| Fused Heterocycle | Reagent | General Reaction |

| Pyrazolo[3,4-d]pyrimidine | Hydrazine (B178648) | Condensation and Intramolecular Cyclization |

| Triazolo[4,3-a]pyrimidine | Hydrazides | Condensation and Intramolecular Cyclization |

Building Pyrimidopyrimidine Scaffolds and Other Polycyclic Systems

The synthesis of pyrimidopyrimidine scaffolds, which are present in numerous biologically active compounds, can also be approached using this compound as a starting material. Cyclocondensation reactions with various amidines can lead to the formation of the second pyrimidine ring, resulting in the pyrimido[4,5-d]pyrimidine core. The reaction pathway typically involves the initial formation of an amidine adduct at one of the chloro-substituted positions, followed by an intramolecular cyclization involving the ketone or a derivative thereof. The specific regioselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substituents on the amidine.

A Building Block for Tailored Organic Molecules

Beyond the synthesis of fused heterocycles, this compound serves as a valuable building block for the incorporation of functionalized pyrimidine moieties into more complex molecular architectures.

Integrating Functionalized Pyrimidine Moieties into Complex Structures

The reactive chlorine atoms on the pyrimidine ring of this compound allow for its attachment to other molecular scaffolds through nucleophilic substitution reactions. This enables the introduction of the pyrimidine unit, which is a common pharmacophore, into larger and more complex molecules. The ketone functionality can be further modified or used as a handle for subsequent transformations, adding another layer of versatility to this building block.

A Precursor for Agrochemicals and Specialty Chemicals

Strategies for Diversity-Oriented Synthesis Utilizing the Dihalogenated Ketone Structure

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The dihalogenated ketone structure of this compound makes it an excellent scaffold for DOS.

The two chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the introduction of two different substituents at positions 4 and 6 of the pyrimidine ring. Furthermore, the ketone group can be subjected to a wide range of chemical transformations, including reduction, oxidation, olefination, and addition reactions. This multi-faceted reactivity allows for the creation of a vast library of compounds with diverse structural features from a single starting material. For instance, a library could be generated by reacting this compound with a set of different amines to functionalize the pyrimidine ring, followed by reacting the ketone with a set of various Grignard reagents to introduce diversity at the side chain. This approach enables the exploration of a large chemical space in a time- and resource-efficient manner.

| Reaction Type | Reagent Class | Potential for Diversity |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduction of various substituents at C4 and C6 |

| Grignard Reaction | Grignard Reagents | Alkylation/Arylation of the ketone |

| Wittig Reaction | Wittig Reagents | Conversion of the ketone to an alkene |

| Reductive Amination | Amines and a reducing agent | Formation of a new amine at the side chain |

Advanced Topics in the Chemistry of 1 4,6 Dichloro 5 Pyrimidinyl 1 Propanone

Stereoselective Synthesis and Chiral Derivatization

The structure of 1-(4,6-dichloro-5-pyrimidinyl)-1-propanone is achiral. However, stereoselective synthesis would become a critical consideration upon modification of the propanone side chain, for instance, through asymmetric reduction of the ketone to a hydroxyl group or α-functionalization, which would create a chiral center. Such syntheses would aim to produce a single enantiomer, which is often crucial for applications in materials science and medicinal chemistry.

Should a chiral derivative of this compound be synthesized, its enantiomeric purity would need to be determined. Chiral derivatization is a powerful analytical technique used for this purpose. wikipedia.org This process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), also known as a chiral resolving reagent, to convert the pair of enantiomers into a pair of diastereomers. wikipedia.org Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light) and are indistinguishable by common spectroscopic methods like NMR, diastereomers have distinct physical properties and different NMR spectra. wikipedia.org

For chiral ketones or their alcohol reduction products, various CDAs are available. For example, chiral amines can be used to form diastereomeric imines or enamines. For chiral alcohol derivatives, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a classic CDA used to form diastereomeric esters. wikipedia.org The resulting diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC, or analyzed directly by NMR spectroscopy to determine the enantiomeric excess (ee) of the original sample. wikipedia.orgnih.gov For instance, the derivatization of ketone metabolites with reagents like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) has been shown to enable the separation and quantification of enantiomers using liquid chromatography-mass spectrometry (LC-MS). ccspublishing.org.cn

Exploration of Electronic and Photophysical Properties of its Derivatives

The 4,6-dichloropyrimidine (B16783) ring is an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. rsc.orgresearchgate.net This inherent electronic nature makes it an excellent core for developing materials with interesting photophysical properties. The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the straightforward synthesis of a wide array of derivatives. acs.org

The electron-accepting nature of the dichloropyrimidine core makes it an ideal component for creating donor-π-acceptor (D-π-A) type molecules. researchgate.net By replacing one or both chlorine atoms with electron-donating groups (the "D" component), a molecule with significant intramolecular charge transfer (ICT) character can be synthesized. researchgate.netresearchgate.net Upon photoexcitation, electron density moves from the donor to the pyrimidine (B1678525) acceptor, leading to a large change in the dipole moment and often resulting in fluorescence. researchgate.net

The photophysical properties of such D-π-A systems are highly sensitive to their environment, a phenomenon known as solvatochromism, where the color of the emitted light changes with solvent polarity. researchgate.net This sensitivity to external stimuli is a key characteristic of molecular switches and sensors. Pyrimidine-based compounds have been successfully employed as active layers in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netalfa-chemistry.com Derivatives of this compound could theoretically be functionalized to create novel dyes and optoelectronic materials.

To illustrate this principle, the table below shows photophysical data for representative D-π-A pyrimidine dyes found in the literature.

| Compound Architecture | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

| 9-Phenyl-9H-carbazole-π-pyrimidine | 362 | 525 | 163 | 0.44 (in Dichloromethane) |

| Spirofluorene-substituted pyrimidine | ~350-360 | 399-406 | ~40-50 | 0.37-0.63 (in Dichloromethane) |

| 4,5-Diaminopyrimidine | 290 | 372 | 82 | ~0.26 (in Aqueous Solution) |

This table presents data for example compounds from scientific literature to illustrate the properties of pyrimidine-based D-π-A systems. Data sourced from references researchgate.net, researchgate.net, and chemrxiv.org.

Cyclometalated iridium(III) complexes are renowned for their highly efficient phosphorescence, making them vital materials for OLEDs and bioimaging. nih.govmdpi.com The emission color and efficiency of these complexes can be systematically tuned by modifying the chemical structure of their ligands. nih.govdntb.gov.ua

A derivative of this compound could be synthesized to act as a ligand for an iridium(III) center. For example, one of the chloro groups could be replaced with a pyridine (B92270) ring to create a bidentate chelating ligand. The strong electron-withdrawing character of the remaining chloro group and the pyrimidine ring itself would be expected to lower the energy of the ligand's lowest unoccupied molecular orbital (LUMO). This generally leads to a larger energy gap between the highest occupied molecular orbital (HOMO), which is often metal-centered, and the LUMO. A larger HOMO-LUMO gap typically results in higher energy, blue-shifted phosphorescence. nih.gov The emission originates from a triplet metal-to-ligand charge-transfer (3MLCT) excited state. rsc.org

The table below summarizes the photophysical properties of several representative luminescent iridium(III) complexes featuring various azine-based ligands, demonstrating the range of emission characteristics achievable.

| Complex/Main Ligand | Emission Max (λem, nm) | Phosphorescence Quantum Yield (ΦP) | Excited State Lifetime (τ, µs) |

| Ir(III) with 2,5-di(4-methoxyphenyl)pyridine | ~510 (Green) | 0.09 | - |

| Ir(III) with 2-(thiophen-2-yl)quinoline | ~600 (Red) | 0.19 | 0.67 |

| Ir(III) with 2,3-disubstituted quinoxaline | 633-680 (Deep Red) | ~0.05 | ~0.1-0.8 |

| Ir(III) bisterpyridine | ~500-600 | - | ~1-10 |

This table presents data for example complexes from scientific literature to illustrate the properties of Iridium(III) complexes with related N-heterocyclic ligands. Data sourced from references researchgate.net, nih.gov, and mdpi.com.

Supramolecular Assembly and Host-Guest Chemistry with Pyrimidine Scaffolds

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and halogen bonds. wikipedia.orgnih.gov The pyrimidine scaffold is an excellent building block for designing molecules capable of supramolecular self-assembly due to its specific structural features.

The two nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. rsc.org This allows molecules containing this scaffold to form predictable, ordered structures through hydrogen bonding with suitable donor molecules (e.g., water, alcohols, amides) or with themselves if they also possess hydrogen bond donor groups.

Furthermore, the chlorine atoms on this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and accepts electron density from a nucleophilic species (a Lewis base), such as a nitrogen or oxygen atom. nih.gov These directional interactions can be used to engineer crystal structures and guide the formation of complex supramolecular assemblies. nih.govresearchgate.net

In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule within a cavity or binding site. wikipedia.orgthno.org The binding is driven by a combination of non-covalent forces and is often highly specific due to shape and electronic complementarity between the host and guest. libretexts.org A molecule like this compound could act as a guest, fitting into the cavity of a macrocyclic host such as a cyclodextrin (B1172386) or calixarene. thno.org The specificity of this binding could be enhanced by hydrogen bonds between the host and the pyrimidine nitrogens, or by halogen bonds involving the chlorine atoms. Such host-guest complexes are foundational to areas like drug delivery, sensing, and catalysis. nih.gov

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The imperative of green chemistry is guiding a shift towards more sustainable synthetic practices in the production of all chemical compounds, including pyrimidine (B1678525) derivatives. benthamdirect.com Future research concerning 1-(4,6-dichloro-5-pyrimidinyl)-1-propanone and its analogs will likely prioritize the development of synthetic routes that are not only efficient but also environmentally conscious.

Key areas of focus will include:

Multicomponent Reactions (MCRs): MCRs are highly attractive as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste, time, and energy consumption. nih.gov Research into novel, regioselective MCRs to build the substituted pyrimidine core is a promising avenue. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that forms C-C and C-N bonds while liberating only hydrogen and water as byproducts. bohrium.comacs.org Adapting such methodologies to incorporate the 1-propanone side chain or its precursors could lead to highly efficient and atom-economical syntheses.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. Applying flow chemistry to the synthesis of this compound could enable a more controlled, efficient, and safer manufacturing process.

Exploration of Undiscovered Reactivity Pathways and Cascade Reactions

The dual reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring in this compound offers substantial opportunities for discovering novel chemical transformations. While sequential nucleophilic aromatic substitution (SNAr) is a known pathway, future research can delve into more intricate reactivity.

Chemoselective and Regioselective Functionalization: The electronic environment of the two chlorine atoms is similar but not identical, and their reactivity can be influenced by the nature of the nucleophile and reaction conditions. Systematic studies are needed to map out the chemoselective and regioselective substitution patterns with a wider array of nucleophiles beyond simple amines. researchgate.netnih.gov This could enable the controlled, stepwise introduction of different functional groups, leading to highly unsymmetrical pyrimidine derivatives.

Cascade Reactions: A particularly exciting direction is the design of cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. researchgate.net The propanone side chain could be used as an internal nucleophile or electrophile to participate in intramolecular cyclizations following an initial intermolecular reaction at the pyrimidine core. For example, after a nucleophilic substitution at C4 or C6, the ketone could react with a functional group on the newly introduced substituent to form novel fused heterocyclic systems. Investigating such cascade processes could lead to the discovery of unique molecular scaffolds. researchgate.net

Metal-Catalyzed Cross-Coupling: While SNAr reactions are common, the use of modern palladium-, copper-, or nickel-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds at the chloro-positions of this specific pyrimidine is an area ripe for exploration. These methods would significantly expand the range of accessible derivatives to include aryl, alkyl, and acetylenic substituents, which are difficult to introduce via classical nucleophilic substitution.

Computational Design of Derivatives with Tailored Electronic and Structural Properties

Advances in computational chemistry provide powerful tools for the in silico design of molecules with desired properties, reducing the need for extensive trial-and-error synthesis. tandfonline.com This approach is highly applicable to the this compound scaffold.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic properties of the parent molecule and its potential derivatives. nih.govjchemrev.com These calculations can predict the reactivity of the C4 and C6 positions, guiding the design of selective synthetic strategies. Furthermore, DFT can be used to model the geometric and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of new derivatives, helping to tailor them for specific applications in materials science or medicinal chemistry. nih.gov

Structure-Based Drug Design: If this compound or its derivatives are identified as having biological activity, computational techniques like molecular docking and pharmacophore modeling can be used to design new analogs with improved potency and selectivity. mdpi.com By simulating the binding of these compounds to a biological target, researchers can identify key interactions and rationally modify the molecular structure to enhance these interactions. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their properties, 3D-QSAR models can be developed. mdpi.com These statistical models correlate the structural features of the molecules with their observed activity, providing predictive power to design new compounds with even greater efficacy. This approach can accelerate the optimization of lead compounds for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.